Ethyl 2-bromo-6-cyano-4-hydroxybenzoate
Description
Ethyl 2-bromo-6-cyano-4-hydroxybenzoate is a substituted benzoate ester featuring bromo (Br), cyano (CN), and hydroxy (OH) groups at positions 2, 6, and 4 of the aromatic ring, respectively. The bromo and cyano groups are electron-withdrawing, enhancing electrophilicity at the aromatic core, while the hydroxy group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(13)4-8(9)11/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERCSYYZHCAGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 2-Bromo-6-Cyano-4-Hydroxybenzoate and Analogous Compounds
Substituent Effects on Reactivity and Stability
- Electrophilic Character: The bromo and cyano groups in the target compound enhance electrophilicity, making it reactive toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings. In contrast, Ethyl 2-hydroxy-4-methoxybenzoate () lacks these groups, rendering it less reactive .
- Solubility : The hydroxy group in the target compound improves water solubility compared to the difluoromethyl analog (), which prioritizes lipid membrane permeability .
Analytical and Spectroscopic Differentiation
- Mass Spectrometry: Ethyl 2-hydroxy-4-methoxybenzoate exhibits a base peak at m/z 150, characteristic of salicylate fragmentation (cleavage between the ester and aromatic ring). The target compound’s bromo and cyano substituents would likely produce distinct fragmentation patterns (e.g., losses of HBr or CN•) .
- Chromatographic Behavior : Substituent polarity differences (e.g., OH vs. CF₂H) would alter retention times in reverse-phase HPLC, aiding in identification .
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